2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-16-7-12-20-22(13-16)32-25(28-20)17-8-10-19(11-9-17)27-23(29)15-30-21-6-4-5-18-14-26(2,3)31-24(18)21/h4-13H,14-15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDCPZYLGPORGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC5=C4OC(C5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a complex organic molecule exhibiting potential biological activities. Its unique structure incorporates a benzofuran moiety and a benzo[d]thiazole group, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 373.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | [specific InChI Key] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may influence:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption : It can disrupt the normal cell cycle, leading to apoptosis in cancer cells.
- Receptor Modulation : Interaction with certain receptors could modulate signaling pathways related to growth and survival.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have demonstrated:
- Growth Inhibition : Compounds with similar structures have shown IC50 values ranging from 0.20 to 48.0 μM against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancers .
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines:
Case Studies
- Study on Structural Analogues : A study involving structural analogues of this compound revealed that modifications in the benzofuran moiety significantly enhanced anticancer activity. The most potent derivative inhibited tubulin polymerization at concentrations as low as 13 μM, suggesting a mechanism involving disruption of mitosis .
- Combination Therapies : Another investigation highlighted the potential of combining this compound with existing chemotherapeutic agents, which resulted in synergistic effects against resistant cancer cell lines .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzofuran Moiety : The starting material is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the benzo[d]thiazole and acetamide functionalities under controlled conditions to ensure high yield and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity :
- The nitro group in compound 6d enhances VEGFR-2 binding affinity due to electron-withdrawing effects, whereas the methyl group in the target compound may improve metabolic stability .
- The sulfamoylphenyl group in compound 8 () introduces hydrogen-bonding interactions with enzymes like carbonic anhydrase, a feature absent in the target compound .
Synthetic Accessibility :
- Compound 6d requires multistep thiadiazole-thioacetamide coupling, which lowers yield (<50%) compared to simpler acetamide alkylation routes used for compound 8c (21–33% yield) .
- The target compound’s dihydrobenzofuran moiety likely demands specialized Friedel-Crafts or cyclization steps, increasing synthesis complexity .
Pharmacokinetic Predictions :
- Molecular docking for compound 6d reveals strong interactions with VEGFR-2’s ATP-binding pocket (binding energy = −9.2 kcal/mol), while the target compound’s bulkier dihydrobenzofuran group may reduce membrane permeability .
Research Findings and Limitations
- Evidence Gaps: No direct data exist for the target compound’s biological activity.
- Opportunities : Hybridizing the dihydrobenzofuran core with benzothiazole-acetamide could synergize anti-inflammatory and anticancer properties observed in separate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
